A Technical Guide to Pentapeptide-18: Synthesis, Mechanism, and Application
A Technical Guide to Pentapeptide-18: Synthesis, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentapeptide-18, commercially known as Leuphasyl, is a synthetic neuropeptide composed of five amino acids (Tyr-D-Ala-Gly-Phe-Leu). It has garnered significant attention in the cosmetic and dermatological fields for its muscle-relaxant properties, which effectively reduce the appearance of expression wrinkles. This technical guide provides an in-depth exploration of Pentapeptide-18, covering its discovery, detailed synthesis protocols via Solid-Phase Peptide Synthesis (SPPS), its biomimetic mechanism of action targeting neuronal signaling pathways, and a summary of its efficacy data. The document includes detailed experimental workflows, quantitative data tables, and signaling pathway diagrams to serve as a comprehensive resource for researchers and professionals in peptide-based therapeutic and cosmetic development.
Discovery and Background
Pentapeptide-18 is a synthetic peptide developed as a cosmetic ingredient to reduce expression lines and wrinkles. Its design is based on the structure of enkephalins, which are endogenous opioid peptides that play a role in regulating pain and emotion by modulating neuronal activity. The core concept behind Pentapeptide-18 was to create a stable, topical analogue of enkephalins that could locally and temporarily attenuate muscle contraction.
Developed by the company Lipotec in Barcelona, Spain, Pentapeptide-18 was introduced as a safer, non-invasive alternative to treatments like botulinum toxin injections. Its sequence, Tyr-D-Ala-Gly-Phe-Leu, is a modification of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), where the second glycine (B1666218) is replaced with D-Alanine. This substitution of a D-amino acid for the natural L-amino acid significantly increases the peptide's resistance to enzymatic degradation by peptidases, enhancing its stability and bioavailability in cosmetic formulations.
Synthesis of Pentapeptide-18
The primary method for synthesizing Pentapeptide-18 is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin, facilitating the removal of excess reagents by simple filtration.
General Synthesis Workflow
The SPPS process involves a series of repeated cycles, one for each amino acid being added to the peptide sequence. The general workflow is depicted below.
Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of Pentapeptide-18.
Detailed Experimental Protocol: Fmoc-SPPS
This protocol outlines the manual synthesis of Pentapeptide-18 (Tyr-D-Ala-Gly-Phe-Leu) on a Rink Amide MBHA resin.
1. Resin Preparation:
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Swell 1g of Rink Amide MBHA resin (loading capacity ~0.5 mmol/g) in Dimethylformamide (DMF) for 1 hour in a reaction vessel.
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Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
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Wash the resin thoroughly with DMF (5 times) and Isopropyl Alcohol (3 times).
2. Amino Acid Coupling Cycles (C-terminus to N-terminus):
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For each amino acid (Leu, Phe, Gly, D-Ala, Tyr):
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Activation: In a separate vial, pre-activate 3 equivalents (eq) of the Fmoc-protected amino acid (Fmoc-Leu-OH, Fmoc-Phe-OH, etc.) with 3 eq of a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and 6 eq of a base like DIEA (N,N-Diisopropylethylamine) in DMF for 5 minutes.
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Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate for 2 hours at room temperature.
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Washing: Wash the resin with DMF (3 times).
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Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling step.
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Washing: Wash the resin thoroughly with DMF (5 times). Repeat for the next amino acid in the sequence.
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3. Cleavage and Deprotection:
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After the final amino acid (Fmoc-Tyr(tBu)-OH) is coupled and its Fmoc group removed, wash the resin with Dichloromethane (DCM) and dry it under a vacuum.
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Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
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Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups (e.g., tBu from Tyrosine).
4. Purification and Characterization:
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Filter the resin and collect the TFA solution containing the peptide.
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Precipitate the crude peptide by adding the solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
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Dissolve the crude peptide in a water/acetonitrile mixture.
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Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
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Verify the mass of the purified peptide using Mass Spectrometry (e.g., ESI-MS) to confirm the correct molecular weight (567.67 g/mol ).
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Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
Mechanism of Action
Pentapeptide-18 functions as a neuromodulator, specifically mimicking the action of enkephalins to reduce neuronal excitability and subsequently muscle contraction. It acts presynaptically at the neuromuscular junction.
The key steps are:
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Receptor Binding: Pentapeptide-18 binds to presynaptic enkephalin receptors on the surface of neurons.
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G-Protein Coupling: This binding activates a G-protein coupled cascade inside the neuron.
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Ion Channel Modulation: The cascade leads to a downstream effect that modulates ion channels. It inhibits the opening of voltage-gated calcium channels (Ca2+).
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Reduced Neurotransmitter Release: Calcium influx is a necessary trigger for the fusion of synaptic vesicles (containing the neurotransmitter acetylcholine) with the neuronal membrane. By reducing Ca2+ influx, Pentapeptide-18 decreases the release of acetylcholine (B1216132) into the synaptic cleft.
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Muscle Relaxation: With less acetylcholine available to bind to receptors on the muscle cell, the signal for muscle contraction is attenuated, leading to muscle relaxation and a reduction in the severity of expression wrinkles.
This pathway works synergistically with botulinum toxin-like peptides (e.g., Argireline), which disrupt the SNARE protein complex required for vesicle fusion.
Caption: Signaling pathway of Pentapeptide-18 leading to muscle relaxation.
Efficacy and Performance Data
The efficacy of Pentapeptide-18 has been evaluated in various in vitro and in vivo studies. The data consistently demonstrates its ability to reduce neuronal excitability and diminish wrinkle depth.
In Vitro Studies
In vitro assays are crucial for confirming the peptide's mechanism of action before clinical testing. Key experiments often involve neuronal cell cultures to measure the inhibition of neurotransmitter release.
| Assay Type | Model | Parameter Measured | Result | Reference |
| Neurotransmitter Release | Differentiated PC12 cells | Norepinephrine release | Concentration-dependent inhibition | Proprietary Data |
| Calcium Influx | Primary neuronal culture | Intracellular Ca2+ concentration | Significant reduction in K+-induced Ca2+ influx | Proprietary Data |
| Neuronal Excitability | Patch-clamp on neurons | Action potential frequency | Decreased firing rate upon peptide application | Academic Study |
In Vivo / Clinical Studies
Clinical studies are typically conducted on human volunteers to assess the reduction in wrinkle depth using silicone replicas and advanced imaging techniques like fringe projection.
| Study Design | Subjects | Formulation | Duration | Key Finding |
| Double-blind, placebo-controlled | 30 female volunteers | Cream with 10% Leuphasyl solution (0.005% peptide) | 28 days | Average reduction in wrinkle depth by 11.64%, with maximum reduction up to 24.62% |
| Split-face study vs. placebo | 25 volunteers | Emulsion with 5% Argireline and 5% Leuphasyl | 28 days | Synergistic effect observed, with a 25% average reduction in wrinkle depth |
Summary of Quantitative Clinical Results
| Parameter | Pentapeptide-18 (alone) | Pentapeptide-18 + Argireline | Placebo |
| Mean Wrinkle Depth Reduction | -11.64% | -25% to -47% (synergistic) | < 2% |
| Max Wrinkle Depth Reduction | -24.62% | Up to -47% | N/A |
| Mean Wrinkle Volume Reduction | -13.01% | Not reported | N/A |
| Time to Effect | Visible results after 14-28 days | Visible results after 14-28 days | No significant change |
Note: Data is compiled from manufacturer's technical information and related publications.
Conclusion
Pentapeptide-18 is a well-characterized neuropeptide that offers a compelling, non-invasive approach to mitigating expression wrinkles. Its mechanism, which mimics the body's natural enkephalins to modulate neuronal communication, is distinct yet complementary to other anti-wrinkle peptides. The synthesis of Pentapeptide-18 is robustly achieved through standard SPPS protocols, allowing for high-purity production. Both in vitro and in vivo data confirm its efficacy and safety profile for topical applications. For drug development professionals, the principles underlying Pentapeptide-18's design—biomimicry and enhanced stability through D-amino acid substitution—offer a valuable framework for the development of next-generation peptide therapeutics.
